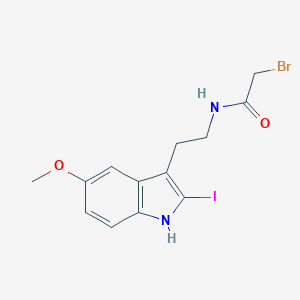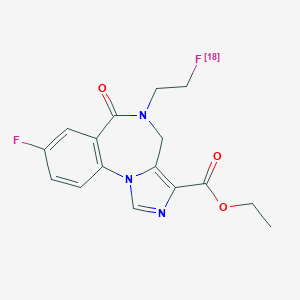
5-(2'-(18F)Fluoroethyl)flumazenil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2'-(18F)Fluoroethyl)flumazenil is a radiotracer used in positron emission tomography (PET) imaging to study the distribution and binding of benzodiazepine receptors in the brain. Benzodiazepine receptors are GABA-A receptors that are widely distributed in the central nervous system and play a key role in the regulation of anxiety, sleep, and muscle relaxation.
Mécanisme D'action
5-(2'-(18F)Fluoroethyl)flumazenil binds selectively and reversibly to the benzodiazepine site of GABA-A receptors. The binding of the radiotracer to the receptors can be quantified by 5-(2'-(18F)Fluoroethyl)flumazenil imaging and used to estimate the density and affinity of the receptors in different brain regions. The binding of benzodiazepine agonists such as diazepam and lorazepam to the receptors enhances the inhibitory effects of GABA on neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects. The binding of benzodiazepine antagonists such as flumazenil and 5-(2'-(18F)Fluoroethyl)flumazenil blocks the effects of benzodiazepine agonists and can be used to study the functional significance of benzodiazepine receptors in different brain circuits.
Biochemical and Physiological Effects:
The binding of 5-(2'-(18F)Fluoroethyl)flumazenil to benzodiazepine receptors does not have any direct biochemical or physiological effects. However, the radiotracer can be used to indirectly measure the activity of the GABAergic system and the modulation of neuronal excitability by benzodiazepine receptors. 5-(2'-(18F)Fluoroethyl)flumazenil imaging with 5-(2'-(18F)Fluoroethyl)flumazenil has been used to study the effects of aging, stress, and disease on benzodiazepine receptor density and affinity in different brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2'-(18F)Fluoroethyl)flumazenil in lab experiments include its high selectivity and sensitivity for benzodiazepine receptors, its non-invasive nature, and its ability to provide quantitative and dynamic information on receptor function. The limitations of using the radiotracer include its short half-life (t1/2 = 110 minutes), which requires on-site radiolabeling and limits the availability of the radiotracer, and its relatively high cost and complexity compared to other imaging modalities.
Orientations Futures
For research with 5-(2'-(18F)Fluoroethyl)flumazenil include the development of new radioligands with improved pharmacokinetic properties and selectivity for different benzodiazepine receptor subtypes, the investigation of the role of benzodiazepine receptors in the pathophysiology and treatment of neuropsychiatric disorders, and the integration of 5-(2'-(18F)Fluoroethyl)flumazenil imaging with other imaging modalities and biomarkers to provide a more comprehensive understanding of brain function and dysfunction.
Méthodes De Synthèse
The synthesis of 5-(2'-(18F)Fluoroethyl)flumazenil involves the nucleophilic substitution of the nitro group in the precursor compound with [18F]fluoride ion. The precursor compound is first prepared by reacting flumazenil with 2-nitro-1,3-propanediol in the presence of a base and a solvent such as dimethylformamide. The resulting nitro compound is then radiolabeled with [18F]fluoride ion using a cyclotron and a synthesis module. The final product is purified by high-performance liquid chromatography (HPLC) and formulated for injection.
Applications De Recherche Scientifique
5-(2'-(18F)Fluoroethyl)flumazenil is used in 5-(2'-(18F)Fluoroethyl)flumazenil imaging to study the distribution and binding of benzodiazepine receptors in the brain. 5-(2'-(18F)Fluoroethyl)flumazenil imaging allows the non-invasive measurement of the concentration and binding kinetics of the radiotracer in living subjects. This technique has been used to investigate the role of benzodiazepine receptors in various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and Alzheimer's disease. 5-(2'-(18F)Fluoroethyl)flumazenil imaging with 5-(2'-(18F)Fluoroethyl)flumazenil has also been used to study the effects of pharmacological interventions and environmental factors on benzodiazepine receptor function.
Propriétés
Numéro CAS |
143693-57-6 |
|---|---|
Nom du produit |
5-(2'-(18F)Fluoroethyl)flumazenil |
Formule moléculaire |
C16H15F2N3O3 |
Poids moléculaire |
334.31 g/mol |
Nom IUPAC |
ethyl 5-(2-(18F)fluoranylethyl)-8-fluoro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1 |
Clé InChI |
NRBIGDVWCXXFLI-SJPDSGJFSA-N |
SMILES isomérique |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CC[18F] |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
SMILES canonique |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
Autres numéros CAS |
143693-57-6 |
Synonymes |
5-(2'-(18F)fluoroethyl)flumazenil 5-(2'-fluoroethyl)flumazenil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





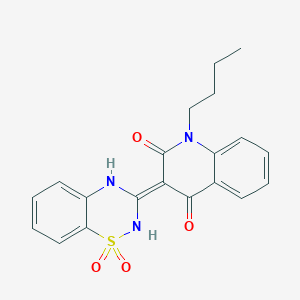

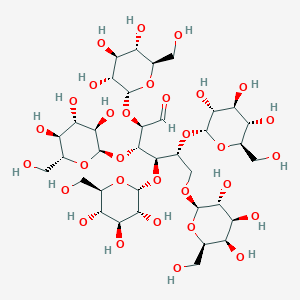
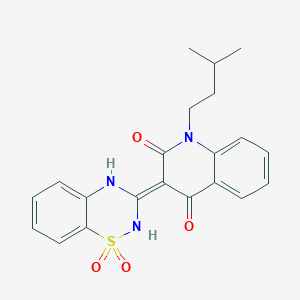
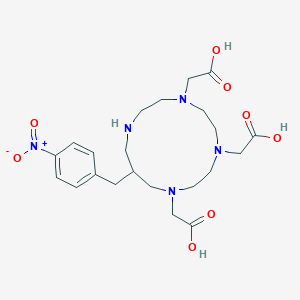
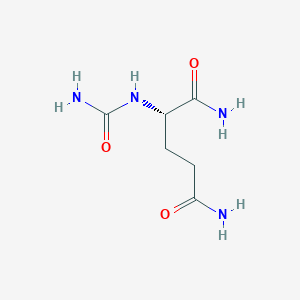

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
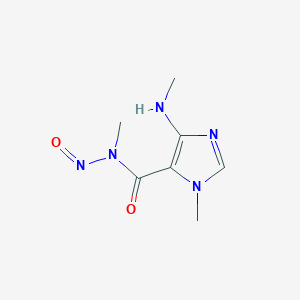

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
